Ethyl 3-phenylisoxazole-5-carboxylate
Overview
Description
Preparation Methods
Ethyl 3-phenylisoxazole-5-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of an appropriate aldoxime with a substituted alkyne in the presence of alkyl nitrite . The reaction conditions typically include the use of ethyl methyl ketone as a solvent and the reaction is carried out at room temperature. Another method involves the use of 2,2’-azobis(isobutyronitrile), iodine, and tetrabutylammonium periodite in dichloromethane under visible-light irradiation . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.
Chemical Reactions Analysis
Ethyl 3-phenylisoxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions where the ethyl group can be replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 3-phenylisoxazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of ethyl 3-phenylisoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 3-phenylisoxazole-5-carboxylate can be compared with other similar compounds such as:
- Ethyl 5-phenylisoxazole-3-carboxylate
- Methyl 5-phenylisoxazole-3-carboxylate
- Ethyl 5-(trifluoromethyl)-3-phenylisoxazole-4-carboxylate
These compounds share similar structural features but differ in their substituents and specific properties. This compound is unique due to its specific substitution pattern and the resulting chemical and biological properties.
Biological Activity
Ethyl 3-phenylisoxazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, mechanisms of action, and relevant case studies.
This compound (CAS Number: 13599-24-1) has the molecular formula and a molecular weight of 217.22 g/mol. The compound can be synthesized through various methods, including the reaction of aldoximes with substituted alkynes in the presence of alkyl nitrites .
Synthesis Overview
Biological Activities
This compound exhibits a range of biological activities:
1. Antimicrobial Properties
Research indicates that this compound has potential antimicrobial effects, making it a candidate for further studies in developing new antimicrobial agents.
2. Antiviral Activity
Studies have explored its antiviral properties, suggesting that it may inhibit viral replication through specific molecular interactions.
3. Antioxidant Effects
In vitro studies have shown that derivatives of isoxazoles, including this compound, exhibit significant antioxidant activity, which could be beneficial in combating oxidative stress-related diseases .
4. Other Pharmacological Activities
Isoxazole derivatives are known for their broad pharmacological spectrum, including anti-inflammatory, anticonvulsant, and anti-tumor activities. This compound may share these properties due to its structural similarities with other biologically active isoxazoles .
The biological effects of this compound are mediated through its interaction with various molecular targets, including:
- Enzymes : The compound may modulate enzyme activity by binding to active sites or allosteric sites.
- Receptors : It can interact with specific receptors involved in signaling pathways related to inflammation and cell proliferation.
The precise mechanisms are still under investigation but suggest a multifaceted role in biochemical pathways .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound and related compounds:
- Antituberculous Activity : A study reported moderate bioactivity against Mycobacterium tuberculosis strains, indicating potential for development as an antituberculous agent .
- Antioxidant Studies : Research involving C. elegans and human fibroblasts demonstrated that certain isoxazole derivatives possess superior antioxidant capabilities compared to traditional antioxidants like quercetin .
- Pharmacological Screening : Various derivatives have been screened for their effects on NMDA receptors, showcasing their potential in treating neurological disorders .
Properties
IUPAC Name |
ethyl 3-phenyl-1,2-oxazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-15-12(14)11-8-10(13-16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKADOXYAZEDNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NO1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400794 | |
Record name | ethyl 3-phenylisoxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13599-24-1 | |
Record name | ethyl 3-phenylisoxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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